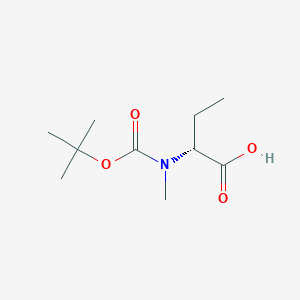

Boc-N-methyl-D-2-aminobutyric acid

Description

Significance of Non-Canonical Amino Acids (ncAAs) in Advancing Chemical Biology and Medicinal Chemistry

Non-canonical amino acids are at the forefront of innovation in chemical biology and medicinal chemistry, providing a means to introduce novel chemical functionalities into peptides and proteins. thedailyscientist.orgnih.gov This expansion of the genetic alphabet allows for the creation of biomolecules with enhanced properties, such as increased stability, improved bioactivity, and novel therapeutic functions. thedailyscientist.orgnih.gov The incorporation of ncAAs can be used to probe protein function, identify new drug targets, and develop more effective and targeted therapeutic strategies. thedailyscientist.org Furthermore, drug delivery systems are being revolutionized by the inclusion of ncAAs, which can enhance the stability of peptide-based carriers against enzymatic breakdown and prolong their circulation time in the body. thedailyscientist.org

The Intrinsic Role of Chirality in Advanced Amino Acid Chemistry and Molecular Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and chemistry. acs.orgwikipedia.org In the context of amino acids, with the exception of glycine (B1666218), all possess a chiral center, leading to the existence of L- and D-enantiomers. thoughtco.com While nature predominantly utilizes L-amino acids in protein synthesis, the strategic incorporation of D-amino acids into synthetic peptides has profound implications for molecular design. thoughtco.comnih.gov The specific three-dimensional arrangement of atoms in a chiral molecule dictates its biological function, and enzymes, being chiral themselves, often exhibit high stereoselectivity towards their substrates. acs.orgwikipedia.org This stereospecificity is a critical consideration in drug design, as the different enantiomers of a chiral drug can exhibit vastly different biological activities. nih.gov

Specific Context and Strategic Importance of D-α-Amino Acids in Peptide and Drug Discovery

The use of D-α-amino acids is a key strategy in overcoming one of the major hurdles in peptide-based drug development: their susceptibility to degradation by proteases. nih.govlifetein.com Peptides composed of D-amino acids are significantly more resistant to enzymatic cleavage, leading to enhanced metabolic stability and a longer duration of action. lifetein.comacs.org This increased stability makes D-peptide drugs viable for oral administration and more effective in vivo. acs.org Furthermore, the incorporation of D-amino acids can influence the secondary structure of peptides, allowing for the design of specific folded structures, such as β-turns, which can be crucial for biological activity. lifetein.com The unique properties of D-amino acids have led to the discovery of potent peptide antibiotics and other therapeutic agents with improved pharmacological profiles. acs.org

The Impact of N-Alkylation in Amino Acid Derivatives on Peptide Conformation and Stability

N-alkylation, particularly N-methylation, of amino acids is a subtle yet powerful modification that has a profound impact on the conformation and stability of peptides. nih.gov This modification introduces a substituent on the backbone amide nitrogen, which can restrict the conformational freedom of the peptide chain. nih.gov The steric hindrance imposed by the N-alkyl group can favor specific secondary structures, such as β-hairpins or polyproline II helices, and can also increase the resistance of the peptide to proteolytic degradation. nih.govnih.gov The ability to fine-tune peptide conformation through N-alkylation is a valuable tool in the design of peptidomimetics with enhanced biological activity and stability. nih.gov

Overview of Boc-N-methyl-D-2-aminobutyric Acid as a Key Chiral Synthon in Contemporary Research

This compound stands as a prime example of a chiral synthon that embodies the principles discussed above. Its structure combines three key features: a D-amino acid configuration, N-methylation, and a Boc protecting group. The D-configuration imparts resistance to proteolysis, a critical attribute for the development of stable peptide therapeutics. nih.gov The N-methyl group provides conformational constraint, influencing the peptide backbone's geometry and potentially enhancing binding affinity to biological targets. nih.gov The tert-butyloxycarbonyl (Boc) protecting group is a standard and versatile tool in solid-phase peptide synthesis (SPPS), allowing for the controlled and sequential assembly of amino acids into a desired peptide sequence. organic-chemistry.org This combination of features makes this compound a highly valuable building block in the synthesis of complex and biologically active peptides for a wide range of research and therapeutic applications.

Compound Data

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| This compound | (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | 287210-80-4 | C10H19NO4 | 217.26 g/mol |

| Boc-L-2-aminobutyric acid | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | 34306-42-8 | C9H17NO4 | 203.24 g/mol |

| Di-tert-butyl dicarbonate (B1257347) | Boc anhydride | 24424-99-5 | C10H18O5 | 218.25 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-6-7(8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXDRLIEARGEQY-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Chiral Scaffolds and Heterocyclic Systems

The stereochemically defined nature of Boc-N-methyl-D-2-aminobutyric acid makes it an exemplary starting material for the synthesis of intricate chiral scaffolds and various heterocyclic systems. The Boc (tert-butyloxycarbonyl) protecting group provides stability during synthetic transformations and can be readily removed under acidic conditions, allowing for subsequent functionalization of the amine. The inherent chirality of the molecule is pivotal in directing the stereochemical outcome of reactions, thereby enabling the enantioselective synthesis of target structures.

In the realm of heterocyclic synthesis, Boc-protected amino acids are instrumental. For instance, multicomponent reactions integrating N-Boc-amino acids have been developed to produce chiral 2-alkylaminoquinazolin-4(3H)-ones with excellent preservation of enantiomeric purity. nih.gov While specific examples detailing the use of this compound in the synthesis of complex polycyclic alkaloids or unique heterocyclic cores are not extensively documented in publicly available research, the general utility of N-Boc-D-amino acids in such transformations is well-established. These building blocks are crucial for creating molecular frameworks with specific three-dimensional orientations, which is a key aspect in the design of novel therapeutic agents and materials.

Synthesis of Conformationally Constrained Analogs of Biologically Active Molecules

The incorporation of N-methylated amino acids, such as this compound, into peptides and other bioactive molecules is a widely used strategy to introduce conformational constraints. The N-methylation prevents the formation of hydrogen bonds at the amide nitrogen, which in turn restricts the conformational flexibility of the peptide backbone. This reduction in flexibility can lock the molecule into a specific bioactive conformation, leading to enhanced potency, selectivity, and metabolic stability.

The D-configuration of the amino acid further influences the peptide's secondary structure, often promoting the formation of specific turn or helical structures. nih.gov This level of conformational control is critical in peptidomimetic drug design, where the goal is to mimic the structure of a native peptide's binding epitope. While direct studies on peptides containing this compound are limited in the available literature, the principles of using N-methylated and D-amino acids to create conformationally constrained analogs are fundamental in medicinal chemistry. nih.gov This approach has been successfully applied to develop analogs of hormones, neurotransmitters, and enzyme inhibitors with improved pharmacological profiles.

Preparation of Highly Functionalized Molecular Architectures

This compound serves as a versatile scaffold for the preparation of highly functionalized molecular architectures. The carboxylic acid and the protected amine functionalities provide two distinct points for chemical modification, allowing for the stepwise and controlled introduction of various functional groups.

For example, the carboxylic acid can be converted into esters, amides, or ketones, while the deprotected amine can undergo acylation, alkylation, or be used in the formation of other nitrogen-containing functional groups. This dual reactivity enables the synthesis of molecules with diverse chemical properties and functionalities. Research has demonstrated the synthesis of functionalized nucleosides by linking amino acids to the nucleoside base, thereby introducing two extra functionalities at once. beilstein-journals.org Although this example does not specifically use this compound, it highlights the potential of using protected amino acids to build complex and functionalized molecular structures. The ability to create such architectures is essential for developing new materials, probes for chemical biology, and complex drug candidates. mdpi.com

Utility in Fragment-Based Approaches for Ligand Discovery

Fragment-based ligand discovery (FBLD) is a powerful strategy in modern drug discovery that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds. Chiral building blocks like this compound are valuable in the construction of fragment libraries due to their three-dimensional character and the presence of key pharmacophoric features.

The defined stereochemistry and the N-methyl group of this compound can provide specific interactions within a target's binding site, leading to higher binding efficiency. While direct screening of this compound as a fragment is not prominently reported, its structural motifs are representative of those found in successful fragment libraries. The principles of FBLD emphasize the importance of exploring chemical space efficiently, and chiral fragments play a crucial role in accessing this three-dimensional space. nih.govrsc.org The development of covalent fragment-based ligand discovery has further expanded the toolkit for identifying novel therapeutic agents. nih.gov

Application in the Development of Asymmetric Catalysis

Chiral amino acids and their derivatives are frequently employed as ligands or catalysts in asymmetric synthesis to control the stereochemical outcome of a reaction. The chiral center of this compound can be utilized to create a chiral environment around a metal center in a catalyst complex or to act as an organocatalyst itself.

The development of new catalytic asymmetric reactions is a cornerstone of modern organic chemistry, enabling the efficient and enantioselective synthesis of chiral molecules. nih.gov For instance, amino acids have been used as organocatalysts in asymmetric Michael additions. mdpi.com While specific applications of this compound as a catalyst or ligand are not extensively detailed in the literature, the broader class of chiral amino acid derivatives has proven to be highly effective in a wide range of asymmetric transformations. nih.gov The continued exploration of new chiral ligands and catalysts is essential for advancing the field of asymmetric synthesis and providing access to enantiomerically pure compounds for various applications. researchgate.net

Applications in Peptidomimetic Design and Advanced Peptide Chemistry

Enhancing Proteolytic Stability and Metabolic Resistance in Peptide Analogs

A primary obstacle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The amide bonds of the peptide backbone are susceptible to cleavage by a wide array of enzymes. The introduction of N-methylated amino acids, such as N-methyl-D-2-aminobutyric acid, provides a steric shield that hinders the approach of proteases, thereby significantly enhancing the metabolic stability of the peptide. cymitquimica.com

The presence of the N-methyl group disrupts the hydrogen bonding patterns recognized by proteases, rendering the adjacent peptide bonds less susceptible to hydrolysis. Furthermore, the D-configuration of the amino acid is not recognized by most endogenous proteases, which are stereospecific for L-amino acids. cymitquimica.com This dual modification of N-methylation and D-chirality in a single residue offers a robust strategy to prolong the in vivo half-life of peptide analogs. cymitquimica.com

Table 1: Impact of N-Methylation and D-Amino Acid Substitution on Peptide Stability

| Modification | General Effect on Proteolytic Stability | Rationale |

| N-Methylation | Increased | Steric hindrance at the amide bond, disruption of protease recognition motifs. |

| D-Amino Acid Substitution | Significantly Increased | Proteases are stereospecific for L-amino acids. cymitquimica.com |

| Combined N-Methylation and D-Configuration | Synergistically Increased | Combines steric hindrance and stereochemical protection for enhanced resistance. |

Modulation of Peptide Conformation and Secondary Structure

The conformational flexibility of peptides is often a double-edged sword, contributing to their ability to bind to various receptors but also leading to a loss of potency and specificity. The incorporation of conformationally constrained amino acids like N-methyl-D-2-aminobutyric acid can rigidify the peptide backbone, favoring specific secondary structures.

N-methylation of an amide bond eliminates the hydrogen bond donor capability of the nitrogen atom, which can have a profound impact on the formation of secondary structures like alpha-helices and beta-sheets that rely on these hydrogen bonds. However, this modification is a powerful tool for inducing and stabilizing beta-turns. A beta-turn is a compact structure involving four amino acid residues that allows the peptide chain to reverse its direction. The steric constraints imposed by the N-methyl group can favor the specific dihedral angles required for beta-turn formation, particularly when a D-amino acid is placed at the i+1 position of the turn.

While N-methylation can be disruptive to alpha-helical structures, the strategic placement of N-methylated residues can be used to cap helices or introduce kinks, which can be important for specific protein-protein interactions. The D-amino acid configuration can also influence helical propensity, sometimes stabilizing left-handed helices or disrupting right-handed helices depending on the context of the surrounding sequence.

The conformation of the amino acid side chains (defined by the dihedral angles, χ) is critical for receptor recognition and binding. N-methylation can influence the preferred side-chain rotamers by altering the local steric environment of the peptide backbone. This can be exploited to orient key pharmacophoric groups in a more favorable position for interaction with a biological target. The D-configuration of the alpha-carbon in N-methyl-D-2-aminobutyric acid also fundamentally changes the spatial orientation of the ethyl side chain relative to the peptide backbone, providing a different topographical presentation of this group compared to its L-counterpart. This allows for the exploration of novel binding interactions that may not be accessible with natural amino acids.

Rational Design of Agonist and Antagonist Ligands with Tuned Receptor Specificity

The ability to modulate peptide conformation and side-chain orientation through the incorporation of N-methylated D-amino acids is a powerful strategy in the rational design of ligands with tailored receptor specificity. By rigidifying the peptide backbone into a conformation that is complementary to a specific receptor subtype, it is possible to enhance binding affinity and selectivity.

For example, a peptide that is a non-selective agonist at multiple receptors can be modified with residues like N-methyl-D-2-aminobutyric acid to favor a conformation that is recognized by only one of those receptors, thereby converting it into a selective agonist. Conversely, by inducing a conformation that binds to a receptor but does not elicit a functional response, it is possible to design potent and selective antagonists. This fine-tuning of receptor specificity is crucial for developing therapeutics with improved efficacy and reduced side effects.

Incorporation into Hybrid Peptide and Peptidomimetic Constructs

Boc-N-methyl-D-2-aminobutyric acid can be readily incorporated into hybrid peptide and peptidomimetic constructs using standard solid-phase peptide synthesis (SPPS) techniques. These hybrid molecules combine the advantageous properties of traditional peptides with non-natural elements to create novel therapeutic agents. For instance, incorporating N-methylated D-amino acids into a cyclic peptide can further enhance its stability and conformational rigidity.

The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus of the amino acid is compatible with many standard coupling reagents used in SPPS, allowing for its seamless integration into a growing peptide chain.

Strategies for Improving Ligand Bioavailability and Target Binding Affinity

A significant challenge for peptide-based drugs is their poor oral bioavailability, largely due to their low membrane permeability and susceptibility to enzymatic degradation. N-methylation has been shown to improve the bioavailability of peptides by enhancing their passive diffusion across cell membranes. The N-methyl group reduces the number of hydrogen bond donors, making the peptide less polar and more lipophilic, which facilitates its passage through the lipid bilayers of the gut epithelium.

The conformational rigidity imparted by N-methylated D-amino acids can also lead to an increase in target binding affinity. By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, leading to a more favorable free energy of binding.

Table 2: Influence of N-Methylation on Key Pharmacokinetic and Pharmacodynamic Properties

| Property | General Effect of N-Methylation | Underlying Mechanism |

| Proteolytic Stability | Increased | Steric hindrance and disruption of enzyme recognition. cymitquimica.com |

| Membrane Permeability | Increased | Reduced polarity and increased lipophilicity. |

| Oral Bioavailability | Increased | Combination of enhanced stability and permeability. |

| Receptor Binding Affinity | Can be Increased | Conformational pre-organization reduces the entropic penalty of binding. |

| Receptor Selectivity | Can be Increased | Stabilization of a specific conformation that is recognized by a particular receptor subtype. |

Incorporation into Advanced Molecular Architectures

Integration into Macrocyclic and Cyclic Peptide Systems for Enhanced Structural Rigidity

The synthesis of macrocyclic peptides containing multiple N-alkylated residues, including N-methylated amino acids, has been optimized for solid-phase synthesis, allowing for the creation of large combinatorial libraries. nih.gov These methods are efficient enough to be used in split and pool synthesis, a technique for generating large numbers of compounds for screening. nih.gov The conformation of the resulting cyclic peptide, and therefore its biological activity, is influenced by the stereochemistry of the constituent amino acids, highlighting the importance of using specific isomers like the D-configuration of Boc-N-methyl-D-2-aminobutyric acid. nih.gov

Here is an interactive data table summarizing the impact of N-methylation on peptide properties:

| Property | Effect of N-Methylation | Rationale |

| Conformational Rigidity | Increased | Restriction of peptide backbone rotation. nih.govnih.gov |

| Metabolic Stability | Increased | Resistance to proteolytic degradation. springernature.comresearchgate.netpeptide.com |

| Membrane Permeability | Increased | Enhanced lipophilicity and reduced hydrogen bonding capacity. springernature.comresearchgate.netnih.gov |

| Receptor Binding | Can be enhanced | Pre-organization of the peptide into a bioactive conformation. researchgate.net |

Synthesis of Peptidomimetic Libraries for High-Throughput Ligand Discovery

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties. The incorporation of unnatural amino acids, such as this compound, is a key strategy in the design of peptidomimetic libraries. These libraries are crucial for high-throughput screening (HTS) to discover new lead compounds for drug development.

N-methylation is a minimal but highly effective modification that can significantly enhance the therapeutic potential of peptides. researchgate.net It can improve pharmacokinetic properties, confer resistance to proteases, and increase lipophilicity and bioavailability. researchgate.net By incorporating N-methylated amino acids into peptide sequences, it is possible to create libraries of peptidomimetics with a wide range of structural and functional diversity. nih.gov These libraries can be screened against various biological targets to identify molecules with high affinity and selectivity. nih.gov

The synthesis of peptidomimetic libraries often involves solid-phase peptide synthesis (SPPS), where the Boc protecting group of this compound is essential for controlled, stepwise assembly of the peptide chain. nih.gov The ability to synthesize large, diverse libraries of N-alkylated macrocyclic peptides has been demonstrated, providing a valuable resource for ligand discovery. nih.gov

Below is a table outlining the advantages of using N-methylated amino acids in peptidomimetic libraries:

| Advantage | Description |

| Enhanced Stability | N-methylation protects the peptide backbone from enzymatic degradation, increasing its half-life in biological systems. peptide.comresearchgate.net |

| Improved Permeability | The increased lipophilicity of N-methylated peptides can lead to better absorption and cell penetration. nih.govnih.gov |

| Structural Diversity | The inclusion of N-methylated and D-amino acids expands the conformational space of the library, increasing the chances of finding active compounds. nih.govnih.gov |

| High-Throughput Compatibility | Optimized synthetic methods allow for the efficient creation of large libraries for HTS. nih.gov |

Role in the Development of Prodrugs and Targeted Delivery Systems

The development of prodrugs is a well-established strategy to improve the pharmaceutical properties of therapeutic agents, such as increasing bioavailability and enabling targeted delivery. nih.govnih.gov Amino acids are frequently used as promoieties in prodrug design due to their ability to be recognized by transporters, enhancing cellular uptake. nih.gov

The incorporation of N-methylated amino acids, including this compound, into prodrug design can offer several advantages. N-methylation can increase the stability of the prodrug against enzymatic degradation, ensuring that the active drug is released at the desired site of action. nih.govresearchgate.net Furthermore, the use of D-amino acids can also enhance enzymatic stability compared to their L-counterparts. nih.gov

In the context of targeted delivery, peptides containing modified amino acids can be designed to bind to specific receptors or transporters that are overexpressed on target cells, such as cancer cells. nih.gov This approach can increase the concentration of the drug at the therapeutic target while minimizing off-target effects. nih.gov The improved permeability of N-methylated peptides can also be beneficial for crossing biological barriers like the blood-brain barrier. peptide.com

The following table summarizes the benefits of using N-methylated amino acids in prodrug and targeted delivery systems:

| Feature | Benefit in Prodrug/Targeted Delivery |

| Increased Stability | Prevents premature degradation of the prodrug, allowing for targeted release. nih.govresearchgate.net |

| Enhanced Permeability | Improves absorption and distribution of the drug to the target site. peptide.comnih.gov |

| Targeted Recognition | Peptides containing modified amino acids can be designed for specific cell surface receptors. nih.gov |

| Reduced Toxicity | By targeting specific cells, systemic toxicity of the parent drug can be reduced. nih.gov |

Application in Bioconjugation and Chemoselective Ligation Reactions

Bioconjugation and chemoselective ligation are powerful techniques used to link peptides to other molecules, such as proteins, labels, or drug delivery vehicles. cancer.gov These methods are essential for creating complex biomolecules with novel functions for research and therapeutic applications. cancer.gov

The development of new ligation strategies is an active area of research, aiming to expand the scope of NCL beyond cysteine residues and to improve the efficiency of the reaction. squarespace.com The incorporation of unnatural amino acids, including N-methylated derivatives, into peptide fragments for ligation allows for the synthesis of proteins and other macromolecules with precisely engineered properties.

The table below highlights key aspects of bioconjugation and chemoselective ligation relevant to peptides containing modified amino acids:

| Technique | Description | Relevance of Modified Amino Acids |

| Native Chemical Ligation (NCL) | A chemoselective reaction to form a native amide bond between two unprotected peptide fragments. squarespace.comnih.gov | The incorporation of N-methylated amino acids can influence the conformation and stability of the final ligated product. |

| Bioconjugation | The chemical linking of two biomolecules to create a new molecule with combined functionalities. cancer.gov | Peptides containing modified amino acids can be conjugated to other molecules to enhance their therapeutic or diagnostic properties. |

| Chemoselective Reactions | Reactions that selectively target specific functional groups in the presence of others. cancer.govanu.edu.au | Essential for the precise modification of peptides and proteins containing a variety of amino acid side chains. |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Boc-N-methyl-D-2-aminobutyric acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton and carbon environments within the molecule, as well as insights into the nitrogen atom of the amino acid backbone.

¹H NMR Analysis of Proton Environments

Proton (¹H) NMR spectroscopy of this compound reveals the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum would be expected to show distinct signals corresponding to the various proton groups in the molecule.

The tert-butoxycarbonyl (Boc) protecting group would exhibit a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region of the spectrum around 1.4 ppm. The N-methyl group would present as a singlet at approximately 2.7-3.0 ppm. The protons of the aminobutyric acid backbone would show more complex splitting patterns due to spin-spin coupling. The α-proton (CH) would likely appear as a multiplet, its chemical shift influenced by the adjacent electron-withdrawing carboxylic acid and N-methyl-Boc groups. The methylene (B1212753) protons (CH₂) of the ethyl side chain would exhibit diastereotopic splitting, appearing as two separate multiplets. The terminal methyl group (CH₃) of the ethyl side chain would be a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound | Protons | Predicted Chemical Shift (ppm) | Multiplicity | |---|---|---| | Boc (C(CH₃)₃) | ~1.4 | Singlet | | N-CH₃ | ~2.7-3.0 | Singlet | | α-CH | Multiplet | | β-CH₂ | Multiplet | | γ-CH₃ | Triplet |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

¹³C NMR Analysis of Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid would be found in the downfield region, typically around 170-180 ppm. The carbonyl carbon of the Boc group would also appear downfield, usually around 155 ppm. The quaternary carbon of the Boc group (C(CH₃)₃) would be observed around 80 ppm, while the methyl carbons of the Boc group would produce a signal around 28 ppm. The N-methyl carbon would have a characteristic shift in the range of 30-35 ppm. The carbons of the aminobutyric acid backbone (α-C, β-C, and γ-C) would appear at distinct positions, providing confirmation of the carbon framework.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid C=O | ~170-180 |

| Boc C=O | ~155 |

| Boc C(CH₃)₃ | ~80 |

| Boc C(CH₃)₃ | ~28 |

| N-CH₃ | ~30-35 |

| α-C | ~55-65 |

| β-C | ~20-30 |

Note: These are approximate chemical shift ranges and the actual values would be obtained from an experimental spectrum.

¹⁵N NMR Spectroscopy for Nitrogen Environments

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom in this compound. The chemical shift of the nitrogen atom would be indicative of its hybridization and the nature of the substituents. For the N-methyl-Boc protected amine, the ¹⁵N chemical shift would provide direct evidence of the substitution on the nitrogen atom. Isotopic labeling with ¹⁵N can significantly enhance the signal intensity, making this technique more accessible. cymitquimica.com

Advanced 2D NMR Techniques (e.g., HMQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C signals and for determining the complete molecular structure of this compound.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy correlates the chemical shifts of directly bonded proton and carbon atoms. This would allow for the definitive assignment of which protons are attached to which carbons in the aminobutyric acid backbone and the N-methyl group.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of the entire molecule. For instance, HMBC correlations would be expected between the Boc carbonyl carbon and the N-methyl protons, as well as between the α-proton and the carboxylic acid carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. NOESY correlations would be observed between protons that are close to each other in space, even if they are not directly connected through bonds. This can help to determine the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Purity Assessment

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of this compound and for assessing its purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. amerigoscientific.com This allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming the molecular formula of C₁₀H₁₉NO₄. HRMS is also invaluable for identifying any potential impurities by their exact masses. The high resolving power of HRMS instruments allows for the separation of ions with very similar masses, which is essential for the analysis of complex samples.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are central to establishing the purity and, critically, the enantiomeric excess of chiral compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and the analytical assessment of this compound. In a preparative mode, HPLC is used to isolate the compound from reaction mixtures, achieving high levels of chemical purity. Analytically, HPLC is employed to determine the purity of the synthesized compound by separating it from any remaining starting materials, reagents, or byproducts.

Reversed-phase HPLC is a commonly used method for the analysis of Boc-protected amino acids. In this mode, a non-polar stationary phase is used with a polar mobile phase. The retention of the compound is influenced by its hydrophobicity; the Boc group significantly increases the hydrophobicity of the amino acid, leading to longer retention times compared to the unprotected form. The purity is typically assessed by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram.

The choice of column and mobile phase is critical for achieving optimal separation. C18 columns are widely used as the stationary phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. windows.net

Table 1: Representative HPLC Conditions for Analysis of Boc-Protected Amino Acids

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA |

| Detection | UV at 210-220 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

This table presents typical starting conditions for the HPLC analysis of Boc-protected amino acids. Actual conditions for this compound may need to be optimized.

For a chiral molecule such as this compound, confirming its stereochemical purity is paramount. Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of the desired D-enantiomer. rsc.orgtandfonline.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation.

A variety of CSPs are available, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly effective for the separation of N-protected amino acids. sigmaaldrich.comtandfonline.comresearchgate.net The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. nih.gov For Boc-protected amino acids, both normal-phase and reversed-phase modes can be successful. sigmaaldrich.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The ability to detect even small amounts of the undesired L-enantiomer is a key advantage of this method, with detection limits often as low as 0.15% for the unwanted isomer. tandfonline.com The development of robust chiral HPLC methods is a critical quality control step in the synthesis of enantiomerically pure compounds. rsc.org

Table 2: Chiral Stationary Phases for the Separation of N-Protected Amino Acids

| Chiral Stationary Phase Type | Examples |

| Polysaccharide-based | CHIRALPAK® IA, IC; CHIRALCEL® OD-H |

| Macrocyclic Glycopeptide-based | CHIROBIOTIC™ T, V, R |

This table lists common types of chiral stationary phases used for the enantioseparation of N-protected amino acids.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum provides characteristic absorption bands that confirm the presence of its key structural features.

The spectrum is typically analyzed for the following characteristic absorptions:

N-H Stretch: While the nitrogen is N-methylated and part of a carbamate (B1207046), a broad absorption in the region of 3300-3500 cm⁻¹ is generally absent, which would otherwise indicate a primary or secondary amine. libretexts.orgpressbooks.pub

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are indicative of the C-H bonds in the methyl and ethyl groups of the molecule. libretexts.org

C=O Stretch (Carbamate): A strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹ corresponding to the carbonyl group of the Boc protecting group. libretexts.org

C=O Stretch (Carboxylic Acid): Another strong absorption for the carbonyl of the carboxylic acid is expected around 1700-1760 cm⁻¹. libretexts.org

O-H Stretch (Carboxylic Acid): A very broad absorption band is typically observed from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. libretexts.org

C-O Stretch: Absorptions corresponding to the C-O bonds of the carbamate and carboxylic acid will be present in the 1000-1300 cm⁻¹ region. researchgate.net

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (Alkyl) | 2850-3000 |

| C=O (Boc-carbamate) | ~1680-1720 |

| C=O (Carboxylic Acid) | ~1700-1760 |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C-O | 1000-1300 |

These are approximate ranges and the exact peak positions can be influenced by the molecular environment and sample state.

Optical Rotation Measurements for Chiral Purity

For this compound, measuring the optical rotation serves as a quick and effective method to assess its enantiomeric purity. A non-zero optical rotation confirms that the sample is not a racemic mixture. The sign of the rotation (+ or -) for the D-enantiomer would need to be experimentally determined or found in the literature. While the R/S designation provides the absolute configuration, the direction of optical rotation is an empirical value. libretexts.org

The measurement is performed using a polarimeter. The observed rotation is used to calculate the specific rotation, which can then be compared to the literature value for the enantiomerically pure compound. Any deviation from the expected value can indicate the presence of the other enantiomer or other optically active impurities.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique can provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral center. nih.gov

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined. For Boc-protected amino acids and peptides, X-ray crystallography has been used to study their conformational preferences and intermolecular interactions, such as hydrogen bonding. rsc.orgresearchgate.netiucr.org

A successful crystallographic analysis of this compound would unequivocally confirm its chemical structure and, importantly, its D-configuration, providing an unambiguous standard for its stereochemistry. The crystallization process itself can be a method of purification, often yielding highly pure crystalline material. google.com

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking are fundamental computational techniques used to predict how a ligand, such as a derivative of N-methyl-D-2-aminobutyric acid, might bind to a biological receptor. These methods are crucial in drug design for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The process typically begins with three-dimensional models of both the ligand and the receptor, which are often derived from experimental data like X-ray crystallography or generated through homology modeling. Docking algorithms then explore various possible orientations and conformations of the ligand within the receptor's binding site, calculating a score to estimate the binding affinity for each pose. These calculations consider intermolecular forces such as hydrogen bonds, electrostatic interactions, and van der Waals forces.

For instance, in studies of the α2A-adrenoceptor, automated docking methods have been used to predict how various ligands interact with the binding site. By creating mutations in the receptor, such as substituting key serine or cysteine residues, researchers can test and refine the predicted binding modes through radioligand-binding assays. Similarly, docking studies on the acetylcholine (B1216132) binding protein have been used to analyze the binding of peptide toxins and to guide the design of new analogs with potentially higher binding affinity by proposing specific amino acid substitutions.

While specific docking studies on Boc-N-methyl-D-2-aminobutyric acid are not extensively documented, the principles from these analogous systems apply. The N-methyl group and the D-configuration of the amino acid would be critical factors in its interaction with a chiral receptor pocket, influencing the possible conformations and steric fit. The Boc protecting group would also significantly impact potential interactions, primarily through its bulk and hydrophobicity.

Conformational Analysis and Molecular Dynamics Simulations of N-methyl-D-2-aminobutyric Acid and its Conjugates

Conformational analysis and molecular dynamics (MD) simulations are essential for understanding the flexibility and structural preferences of molecules like N-methyl-D-2-aminobutyric acid and peptides incorporating it. These methods provide a dynamic picture of the molecule's behavior over time in a simulated physiological environment.

Conformational Effects of N-Methylation and Boc Protection:

N-methylation of an amino acid residue within a peptide has profound conformational consequences. It removes the amide proton, eliminating its ability to act as a hydrogen bond donor, which can destabilize secondary structures like α-helices and β-sheets. This modification also introduces steric hindrance that can favor specific backbone dihedral angles (φ, ψ) and influence the equilibrium between cis and trans amide bond conformations.

The tert-butoxycarbonyl (Boc) protecting group also has a significant conformational impact. Computational energy calculations on Boc-amino acid derivatives show that the energy difference between the cis and trans conformations of the urethane (B1682113) bond is much smaller than for a typical peptide bond. This leads to a higher population of the cis conformer, a factor that must be considered in structural studies.

Molecular Dynamics (MD) Simulations:

MD simulations are used to model the physical motions of atoms and molecules. For peptides, MD can reveal folding pathways, conformational stability, and the nature of interactions with solvent molecules or receptors. Studies on dipeptide-based systems have used MD to investigate how the sequence of amino acids affects headgroup flexibility and solvent accessibility, which are crucial for chiral recognition.

Chemical Derivatization and Functionalization Strategies

Derivatization for Enhanced Analytical Detectability and Separation

The analysis of amino acids, including N-methylated variants like Boc-N-methyl-D-2-aminobutyric acid, often requires derivatization to improve their volatility for gas chromatography (GC) or to introduce chromophores or fluorophores for liquid chromatography (LC) detection. Most amino acids lack strong chromophores, making their direct detection by conventional UV detectors challenging. Derivatization addresses this by attaching a label to the molecule, thereby increasing the sensitivity and selectivity of the analysis.

For N-methylated amino acids, several derivatization strategies have been developed. A common approach involves the use of ethyl chloroformate, which reacts with the amino acid to form a derivative suitable for GC-Mass Spectrometry (MS) analysis. nih.gov This method has been successfully applied to characterize a wide range of N-methyl and N,N-dimethyl amino acids, where the resulting derivatives show abundant and structure-indicative ions in their mass spectra. nih.gov

In the context of liquid chromatography, particularly for separating stereoisomers, chiral derivatization is a powerful technique. nih.gov Reagents can be used to create diastereomeric derivatives that are resolvable on standard chromatography columns, such as a C18 column. nih.gov This approach, coupled with tandem mass spectrometry (LC-MS/MS), allows for the simultaneous determination of various aminobutyric acid isomers. nih.gov

Furthermore, post-column derivatization methods are widely recognized for their robustness and reproducibility. altabioscience.com In this technique, the amino acids are first separated by ion-exchange chromatography and then mixed with a derivatizing reagent, such as ninhydrin. altabioscience.com The reaction produces a colored product that can be quantified by photometric detection. altabioscience.com

| Derivatization Reagent/Method | Analytical Technique | Purpose |

| Ethyl Chloroformate | GC-MS | Increases volatility and provides characteristic mass spectra for identification of N-methylated amino acids. nih.gov |

| Chiral Derivatizing Reagents | LC-MS/MS | Forms diastereomers to allow for the separation and quantification of stereoisomers like D- and L-forms. nih.gov |

| Ninhydrin | Ion-Exchange Chromatography with Post-Column Photometric Detection | Reacts with separated amino acids to produce a colored compound for quantification. It is known for its robustness. altabioscience.com |

| Phenylisothiocyanate (PITC) | Reversed-Phase HPLC (RP-HPLC) with Pre-Column Derivatization | Attaches a UV-absorbing group to the amino acid, enabling sensitive detection. |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Reversed-Phase HPLC (RP-HPLC) with Pre-Column Derivatization | A pre-column derivatization agent that attaches a fluorescent group for highly sensitive detection. |

Targeted Modifications for Bioconjugation and Molecular Labeling

Bioconjugation is the process of covalently linking two molecules, where at least one is a biomolecule, such as a protein or nucleic acid. wikipedia.org this compound, through its carboxylic acid group, is well-suited for conjugation to the amine groups present on the surface of proteins, such as the lysine (B10760008) residues. biosyn.comcreative-biolabs.com

The most common strategy to achieve this involves the activation of the carboxylic acid using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). youtube.com EDC reacts with the carboxyl group to form an unstable O-acylisourea intermediate, which is then converted by NHS into a more stable, amine-reactive NHS ester. youtube.com This activated ester readily reacts with primary amines on a target biomolecule to form a stable amide bond. creative-biolabs.comyoutube.com

This same activation chemistry is fundamental to molecular labeling, where a reporter molecule, such as a fluorescent dye, is attached to the amino acid. Many fluorescent dyes, like fluorescein (B123965) and rhodamine derivatives, are commercially available with carboxylic acid functionalities, allowing them to be coupled to peptides or proteins. acs.org Conversely, if the label contains an amine, it can be coupled to the carboxylic acid of this compound. The incorporation of an N-methylated amino acid can be advantageous in peptide synthesis, as it can prevent undesirable side reactions, such as the cyclization of certain fluorophores. acs.org

Advanced bioconjugation techniques like "click chemistry" can also be employed. nih.gov This would require initial modification of the amino acid to introduce an azide (B81097) or alkyne group, creating a versatile handle for highly efficient and specific ligation reactions. nih.govjenabioscience.com

| Modification Strategy | Target Moiety | Resulting Linkage/Label | Application |

| EDC/NHS Chemistry | Amine groups (e.g., lysine on proteins) | Stable amide bond | Conjugating the amino acid to proteins for immunological studies or as part of a larger bioactive construct. creative-biolabs.comyoutube.com |

| Fluorescent Dye Coupling | Carboxylic acid (on dye) or amine (on dye) | Amide bond | Attaching a fluorescent probe for imaging or assay development. acs.orgacs.org |

| Click Chemistry | Azide or Alkyne groups on a target molecule | Triazole linkage | Highly efficient and specific labeling after introducing a complementary alkyne or azide functional group onto the amino acid. nih.govjenabioscience.com |

| Maleimide Chemistry | Thiol groups (e.g., cysteine on proteins) | Thioether bond | Conjugation to proteins, requiring prior functionalization of the amino acid's carboxyl group with a maleimide-containing linker. nih.gov |

Introduction of Complementary Functional Groups for Specific Research Applications

Beyond conjugation and labeling, the introduction of novel functional groups onto the this compound scaffold can impart new chemical properties and create versatile building blocks for various research applications. nih.govrsc.org These modifications can be directed at the carboxylic acid or the ethyl side chain.

The carboxylic acid group is a versatile starting point. It can be reduced to a primary alcohol, which can then be used in ether or ester linkages, or further oxidized to an aldehyde for reactions like oxime ligation. wikipedia.org Alternatively, the carboxylate can be converted into an amide by coupling with a diverse range of amines, introducing new functionalities as part of the amide substituent.

A more advanced strategy for modifying the core structure is through C(sp³)–H activation, a powerful tool in modern synthetic chemistry that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. rsc.orgacs.org Palladium-catalyzed C–H activation, for example, has been used for the arylation, alkylation, and alkenylation of α-amino acid derivatives. rsc.org This approach could potentially be applied to the ethyl side chain of this compound to introduce new substituents, thereby creating novel, non-canonical amino acid structures for incorporation into peptides or other molecular probes.

| Functionalization Strategy | Target Site | Introduced Group(s) | Potential Research Application |

| Carboxylic Acid Reduction | Carboxylic acid | Hydroxymethyl (-CH₂OH) | Creating building blocks for ester/ether synthesis; precursor for aldehyde functionalization. |

| Amide Bond Formation | Carboxylic acid | Substituted amides (-CONHR) | Diversifying the structure for structure-activity relationship (SAR) studies; introducing reporter groups or reactive handles. organic-chemistry.org |

| C(sp³)–H Activation | Ethyl side chain | Aryl, alkyl, alkenyl, fluoro, etc. | Creating novel unnatural amino acid derivatives for peptide synthesis and drug discovery. rsc.orgacs.org |

| Conversion to Ketone/Aldehyde | Carboxylic acid | Carbonyl group | Enables bioorthogonal reactions such as oxime or hydrazone formation for specific labeling or conjugation. wikipedia.org |

Future Perspectives and Emerging Research Directions

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Stereocontrol of Boc-N-methyl-D-2-aminobutyric Acid Derivatives

The synthesis of N-methylated amino acids, particularly those with a defined stereocenter like this compound, presents significant challenges. The steric hindrance from the N-methyl group can complicate standard peptide coupling reactions, and controlling the stereochemistry at the alpha-carbon is paramount. nih.gov Future research is focused on developing more efficient, scalable, and stereoselective synthetic routes.

Key areas of development include:

Novel Catalytic Methods: Exploration of new catalysts for asymmetric synthesis that can effectively control the D-configuration of the amino acid.

Improved Coupling Reagents: Designing new coupling reagents that can overcome the steric hindrance associated with N-methylated amino acids, leading to higher yields and purity in peptide synthesis. nih.gov

Chemoenzymatic Strategies: Utilizing enzymes to achieve high stereoselectivity, offering a greener and more efficient alternative to traditional chemical methods.

Flow Chemistry: Implementing continuous flow processes for the synthesis of the amino acid and its derivatives, which can enhance safety, efficiency, and scalability compared to batch processing. nih.gov

| Synthetic Challenge | Emerging Methodological Solution | Potential Advantage |

|---|---|---|

| Stereocontrol at α-carbon | Asymmetric catalysis, Chiral auxiliaries | High enantiomeric purity (ee%) |

| Steric Hindrance in Coupling | Development of novel coupling reagents | Improved reaction yields and reduced side products |

| Scalability and Safety | Continuous flow chemistry | Enhanced process control, safety, and throughput |

| Green Chemistry | Biocatalytic and chemoenzymatic routes | Reduced use of hazardous reagents and milder reaction conditions |

Expanding the Scope of Application in Complex Chemical Synthesis and Materials Science

The incorporation of this compound into larger molecules opens up new avenues in both complex chemical synthesis and materials science. Its structure can induce specific secondary structures in peptides and provides exceptional stability against enzymatic degradation.

Complex Molecule Synthesis: As a building block, it is invaluable for creating complex peptide natural product analogs and other macrocyclic structures. The N-methylation restricts the peptide backbone's conformational freedom, which can be a crucial design element for targeting specific protein-protein interactions. meilerlab.org

Materials Science: There is growing interest in using peptides as building blocks for novel biomaterials. rsc.org The inclusion of D-amino acids and N-methylated residues can lead to the formation of highly stable nanostructures, hydrogels, and surfaces. rdworldonline.comsyncedreview.com These materials could have applications in tissue engineering, drug delivery, and implant technology, where resistance to degradation is essential. sciencedaily.com For instance, peptides designed with such modifications could prevent scar tissue formation or implant rejection. rdworldonline.com

Elucidation of Novel Peptidomimetic Design Principles Incorporating this compound

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties. researchgate.net this compound is a quintessential building block for modern peptidomimetic design.

The core principles derived from its use include:

Enhanced Proteolytic Stability: The D-configuration of the amino acid makes the resulting peptide resistant to degradation by proteases, which typically recognize only L-amino acids. This significantly increases the in vivo half-life of peptide-based drugs. nih.govnih.gov

Conformational Rigidity: The N-methyl group on the peptide backbone prevents the formation of hydrogen bonds and introduces steric constraints, limiting the range of accessible conformations. This pre-organization can lock the peptide into a bioactive conformation, increasing its binding affinity and selectivity for its target.

Modulation of Physicochemical Properties: Substituting standard amino acids with N-methylated versions can alter properties like hydrophobicity and membrane permeability. nih.gov This allows for fine-tuning the pharmacokinetic profile of a peptide therapeutic.

| Structural Feature | Impact on Peptide Property | Design Principle |

|---|---|---|

| D-Amino Acid | Increased resistance to enzymatic degradation. nih.gov | Enhance in vivo stability and bioavailability. |

| N-Methylation | Restricts conformational flexibility; blocks hydrogen bonding. | Improve binding affinity and target selectivity. |

| Combination | Creates highly stable, structurally defined peptides. | Develop potent and durable peptide-based therapeutics. |

Leveraging Computational Design and Machine Learning in Non-Canonical Amino Acid and Peptide Science

The vast chemical space offered by non-canonical amino acids makes purely experimental screening approaches inefficient and costly. rdworldonline.comsyncedreview.com Computational modeling and machine learning are emerging as indispensable tools for accelerating the design of novel peptides incorporating residues like this compound.

Computational Protein-Peptide Modeling: Software suites like Rosetta are being expanded to include parameters for a wide range of non-canonical amino acids. meilerlab.orgnih.govfrontiersin.org This allows researchers to perform in silico screening of peptide libraries containing modified residues to predict which mutations will enhance binding affinity to a target protein. frontiersin.org This computational pre-screening can identify promising candidates and guide experimental efforts. nih.gov

Machine Learning for Sequence Optimization: Machine learning algorithms can be trained on experimental data to predict the properties of new peptide sequences. nih.gov Researchers can create an initial set of peptides, measure their activity, and feed this data to the algorithm. The model then suggests the next set of sequences to synthesize and test, creating an iterative design cycle that rapidly converges on optimal peptides with desired functions, drastically reducing the time and expense of discovery. rdworldonline.comsyncedreview.comsciencedaily.com

Generative Models for De Novo Design: More advanced deep-generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), are being developed to design entirely new peptide sequences with specific desired properties from scratch. oup.com These models learn the underlying principles of peptide structure and function from vast datasets and can generate novel candidates that fall outside the scope of intuitive human design.

Q & A

Q. How can researchers integrate proteomics data with this compound interaction studies?

- Methodological Answer : Use stable isotope labeling by amino acids (SILAC) to quantify protein expression changes. Pair with chemical cross-linking (e.g., DSS) and immunoprecipitation to map binding partners. Validate hits via targeted parallel reaction monitoring (PRM) assays . Deposit datasets in PRIDE or ProteomeXchange for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.